N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-3-27-16-9-12(7-8-15(16)25)18-17(11(2)22-20(28)24-18)19(26)23-14-6-4-5-13(21)10-14/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIWVOVKEWWXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 401.8 g/mol. Its structure features a tetrahydropyrimidine ring with various substituents, including a chlorophenyl group and an ethoxy-hydroxyphenyl moiety, enhancing its solubility and bioactivity compared to other derivatives lacking these functional groups .
Biological Activities
Research has indicated that compounds in the tetrahydropyrimidine class exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown efficacy against various cancer cell lines by inhibiting specific pathways associated with tumor growth.
- Antiviral Properties : Certain analogs have demonstrated the ability to inhibit viral replication.
- Anti-inflammatory Effects : The presence of hydroxy and ethoxy groups may contribute to anti-inflammatory activity, making these compounds potential candidates for treating inflammatory diseases .
The mechanism of action for this compound is not fully elucidated. However, studies suggest that it may interact with biological macromolecules such as proteins and nucleic acids, potentially leading to alterations in cellular signaling pathways that govern cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the tetrahydropyrimidine class. Notable findings include:
- Anticancer Efficacy : In vitro studies demonstrated that certain tetrahydropyrimidines exhibited significant cytotoxic effects against human cancer cell lines. For instance, analogs with similar structures showed inhibition of EGFR/HER2 pathways, leading to reduced tumor growth in xenograft models .
- Inhibition of Viral Replication : Research on related compounds indicated potential antiviral properties against specific viruses, suggesting that structural modifications could enhance efficacy .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Structure | Anticancer activity against EGFR/HER2 |
| N-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine | Structure | Antiviral properties |
| Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Structure | Potential anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physicochemical Differences
*Estimated based on substituent contributions.
- The hydroxyl group acts as a hydrogen bond donor, unlike methoxy or ethoxy groups, which are acceptors only . The 3-ethoxy group balances lipophilicity (logP ~3.2), intermediate between the more hydrophilic hydroxyl and hydrophobic methoxy/trifluoromethyl groups in analogs .
Steric and Electronic Effects :
- Chlorophenyl Position : Moving the chloro group from the 2- or 4-position (as in ) to the 3-position (target compound) alters steric hindrance and electronic interactions with biological targets.
- Fluorine vs. Hydroxyl : The 2-fluorophenyl analog lacks hydrogen-bonding capacity, reducing interactions with polar enzyme active sites compared to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
